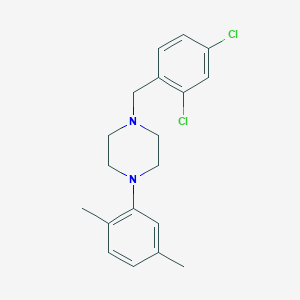
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves intricate chemical reactions. For example, a cascade synthesis involving 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide reacted with thiourea under specific conditions highlights the complexity and specificity required in synthesizing sulfonamide derivatives (Rozentsveig et al., 2011). Such processes are crucial for generating the desired sulfonamide compounds with high purity and yield.
Molecular Structure Analysis
Molecular structure analysis is essential for understanding the interactions and properties of chemical compounds. The crystal structures of related compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal insights into the supramolecular architecture controlled by specific interactions, forming unique dimensional architectures (Rodrigues et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds can lead to the formation of various derivatives, showcasing the compound's versatility. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea demonstrates a probable scheme involving cyclization, isomerization, and heterocyclization (Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The determination of crystal structures through X-ray crystallography provides detailed information on the compound's physical characteristics and how they may influence its chemical behavior and interactions (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-Chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, including reactivity, stability, and interactions with biological molecules, are fundamental for its potential applications. Studies on related compounds provide insights into their reactivity patterns, such as the ability to undergo specific reactions or form particular derivatives, which is essential for developing new pharmaceuticals or materials (Rozentsveig et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of 3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide are currently unknown. This compound is structurally similar to other sulfonamide derivatives, which are known to inhibit carbonic anhydrase enzymes . .
Mode of Action
If it acts like other sulfonamides, it may bind to its target enzyme and interfere with its function, leading to downstream effects . More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
If it inhibits carbonic anhydrase, it could disrupt the balance of bicarbonate and hydrogen ions in the body, affecting processes such as respiration and the maintenance of pH balance
Result of Action
The molecular and cellular effects of 3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide’s action are currently unknown. If it acts similarly to other sulfonamides, it may lead to a decrease in the concentration of bicarbonate ions in the body, potentially affecting a variety of physiological processes . More research is needed to confirm these effects.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-6-15(21-3)13(8-10)17-22(18,19)11-5-7-14(20-2)12(16)9-11/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGYTFHFUDWFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)



![N-[2-(dimethylamino)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5724054.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)
![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)
![2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)
